molecular formula C11H14O6 B14587540 Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate CAS No. 61063-42-1

Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate

Cat. No.: B14587540
CAS No.: 61063-42-1
M. Wt: 242.22 g/mol
InChI Key: FDVCXOHXHHPQLO-UHFFFAOYSA-N
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Description

Diethyl 2,7-dioxabicyclo[320]hept-3-ene-6,6-dicarboxylate is a bicyclic compound characterized by its unique structure, which includes two oxygen atoms forming a dioxabicyclo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate typically involves the reaction of diethyl maleate with a suitable diene under Diels-Alder reaction conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, at elevated temperatures to facilitate the cycloaddition process . The resulting adduct is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, industrial processes may employ more robust catalysts and automated purification systems to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diacids, reduced bicyclic compounds, and various ester derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex bicyclic structures.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive compounds.

    Industry: It is utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate exerts its effects involves its reactivity towards various chemical reagents. The molecular targets and pathways include:

Comparison with Similar Compounds

Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and potential applications of this compound in various fields of research and industry.

Properties

CAS No.

61063-42-1

Molecular Formula

C11H14O6

Molecular Weight

242.22 g/mol

IUPAC Name

diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate

InChI

InChI=1S/C11H14O6/c1-3-14-9(12)11(10(13)15-4-2)7-5-6-16-8(7)17-11/h5-8H,3-4H2,1-2H3

InChI Key

FDVCXOHXHHPQLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C2C=COC2O1)C(=O)OCC

Origin of Product

United States

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